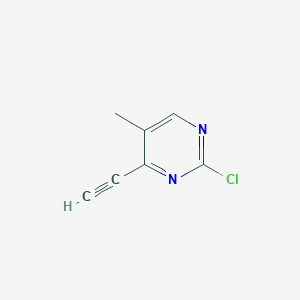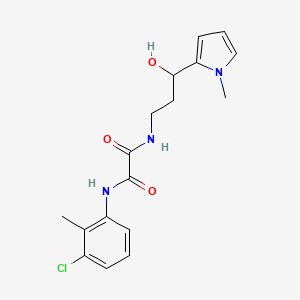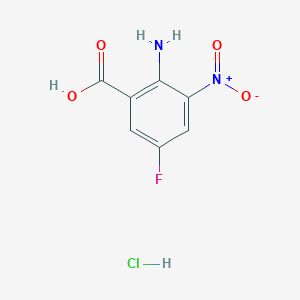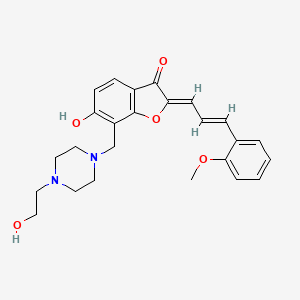
2-Chloro-4-ethynyl-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-ethynyl-5-methylpyrimidine is a chemical compound with the molecular weight of 152.58 . It is used in various applications including organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry . It is also used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-ethynyl-5-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom, an ethynyl group, and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-4-ethynyl-5-methylpyrimidine are not available, related compounds like 2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .Physical And Chemical Properties Analysis
2-Chloro-4-ethynyl-5-methylpyrimidine is a solid substance . It has a melting point range of 45 - 50 °C and an initial boiling point of 94°C at 17mmHg . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- 2-Chloro-4-ethynyl-5-methylpyrimidine is used in the synthesis of various pyrimidine derivatives. For instance, derivatives of 2,3-dihydro-7-methylpyrimido-[5,4-e]-1,3-thiazine and 7-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine have been synthesized from related chloro/tosyloxy-methylpyrimidines. These compounds have potential applications in pharmacology, showing analgesic, anti-inflammatory, and immunosuppressive activity (Malinka, Zawisza, & Zajac, 1989).
Reactions and Transformations
- The reaction dynamics of chloro-methylpyrimidines, such as 2-Chloro-4-ethynyl-5-methylpyrimidine, are studied to understand their transformation into various compounds. For example, the reaction of 4-chloro-2-ethylthio-6-methylpyrimidine with H2O2 in ethanol forms 5-chloro-6-methyluracil instead of the expected 4-chloro-2-hydroxy-6-methylpyrimidine. These reactions are significant in pharmaceutical chemistry (Glushkov, Ivin, & Sochilin, 1971).
Molecular Structure Investigation
- The molecular structure and properties of related chloro-methylpyrimidines are investigated for potential medical applications. For instance, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a compound with similarities to 2-Chloro-4-ethynyl-5-methylpyrimidine, has been studied for its role in treating hypertension and as a potential imidazoline receptor agonist. Such studies involve experimental and theoretical techniques like FT-IR, FT-Raman, NMR, and DFT calculations (Aayisha et al., 2019).
Pharmaceutical and Explosive Industries
- 2-Chloro-4-ethynyl-5-methylpyrimidine and its derivatives find applications in the synthesis of compounds used in the pharmaceutical and explosive industries. For example, 4,6-Dihydroxy-2-methylpyrimidine, a related compound, is synthesized and used as a precursor in these industries. The process chemistry and economic production methods of these compounds are studied to improve their industrial applications (Patil et al., 2008).
Antibacterial Properties
- Derivatives of chloro-methylpyrimidines, such as 2-Chloro-4-ethynyl-5-methylpyrimidine, are explored for their antibacterial properties. For instance, thiazolo[4,5-d]pyrimidines synthesized from related chloro-methylpyrimidines have shown potential antibacterial activity (Rahimizadeh et al., 2011).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological targets, including nucleic acids and certain enzymes .
Mode of Action
Pyrimidines, in general, can undergo nucleophilic substitution reactions at the 2- and 4-positions . The reactivity of the C-4 position of halopyrimidines is generally found to be strongly preferred over C-2 . This suggests that 2-Chloro-4-ethynyl-5-methylpyrimidine may interact with its targets through a similar mechanism.
Eigenschaften
IUPAC Name |
2-chloro-4-ethynyl-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-3-6-5(2)4-9-7(8)10-6/h1,4H,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKIDKHAEFDNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C#C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethynyl-5-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Morpholin-4-yl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2948164.png)
![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2948167.png)



![N-[2-Methyl-4-[2-(2-oxoimidazolidin-1-yl)ethoxy]phenyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2948173.png)


![N-methyl-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2948177.png)
![3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2948178.png)



![2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2948186.png)